molecular formula C11H17NO2Si B11884223 Trimethylsilyl (2-methylphenyl)carbamate CAS No. 104824-44-4

Trimethylsilyl (2-methylphenyl)carbamate

Cat. No.: B11884223
CAS No.: 104824-44-4
M. Wt: 223.34 g/mol
InChI Key: NKJYPFMHCBZUMI-UHFFFAOYSA-N
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Description

Contextualization within Modern Carbamate (B1207046) Chemistry Research

Carbamates, characterized by the -NHC(=O)O- functional group, are integral to numerous areas of chemical science. chemicalbook.com They are recognized for their role as key structural motifs in pharmaceuticals and as protecting groups for amines in complex syntheses. researchgate.net The investigation of novel carbamate derivatives is a vibrant area of research, with a focus on developing new synthetic methodologies and exploring their potential in medicinal chemistry and materials science. lkouniv.ac.inmdpi.com The introduction of an aryl group, such as the 2-methylphenyl moiety, can significantly influence the electronic and steric properties of the carbamate, potentially leading to unique reactivity and biological activity. nih.gov Research into N-aryl carbamates is particularly active, with studies exploring their synthesis and application as antifungal agents and in cross-coupling reactions. mdpi.comnih.gov

Organosilicon compounds, which contain carbon-silicon bonds, have become indispensable tools in modern organic synthesis. wikipedia.org The trimethylsilyl (B98337) (TMS) group, in particular, is one of the most widely used silyl (B83357) protecting groups. wikipedia.org Its primary function is to temporarily mask reactive functional groups, such as alcohols and amines, to prevent them from undergoing unwanted reactions during a synthetic sequence. wikipedia.orggelest.com The TMS group is valued for its ease of introduction, stability under a range of reaction conditions, and straightforward removal. wikipedia.orggelest.com The use of silyl groups can also influence the reactivity and stability of molecules in other ways, such as through steric hindrance or by stabilizing adjacent positive charges. chemrxiv.orgchemrxiv.org The incorporation of a trimethylsilyl group into the carbamate structure of Trimethylsilyl (2-methylphenyl)carbamate suggests its potential utility as a protected form of 2-methylphenylamine or as a precursor in silylation reactions. ontosight.ai

Given the structural features of this compound, several research trajectories and academic objectives can be envisioned. A primary area of investigation would be the development of efficient and selective synthetic routes to this compound. This could involve exploring the reaction of 2-methylphenyl isocyanate with a trimethylsilanol (B90980) precursor or the silylation of a pre-formed 2-methylphenylcarbamate. A patent describing a general process for preparing silyl carbamates suggests a potential synthetic pathway.

A second research direction would focus on elucidating the reactivity of this compound. This would include studying its stability under various conditions and its utility as a precursor for other molecules. For instance, it could serve as a source of the 2-methylphenylcarbamate anion or as a reagent for the transfer of the trimethylsilyl group to other substrates.

Finally, a significant academic objective would be to explore the potential applications of this compound in organic synthesis. This could involve its use as a building block for more complex molecules, as a novel protecting group with unique properties, or as a reagent in catalysis. The synthesis of related compounds, such as methyl N-methoxyl-N-2-methylphenylcarbamate, points to the interest in functionalized carbamates derived from 2-methylaniline.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104824-44-4

Molecular Formula

C11H17NO2Si

Molecular Weight

223.34 g/mol

IUPAC Name

trimethylsilyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C11H17NO2Si/c1-9-7-5-6-8-10(9)12-11(13)14-15(2,3)4/h5-8H,1-4H3,(H,12,13)

InChI Key

NKJYPFMHCBZUMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)O[Si](C)(C)C

Origin of Product

United States

Mechanistic Investigations of Trimethylsilyl 2 Methylphenyl Carbamate Formation and Reactivity

Elucidation of Carbamate (B1207046) Bond Formation Mechanisms

The synthesis of silyl (B83357) carbamates, including Trimethylsilyl (B98337) (2-methylphenyl)carbamate, can proceed through various pathways, often dictated by the specific reagents and conditions employed. The core of this transformation lies in the formation of the carbamate linkage, which involves the reaction of an isocyanate with an alcohol or the activation of a carbonyl group for subsequent nucleophilic attack.

Intermediates in Carbamate Synthesis (e.g., Isocyanic Acid)

The formation of a carbamate can proceed through an isocyanate intermediate. For instance, the Curtius rearrangement, which involves the thermal decomposition of acyl azides, generates an isocyanate that can be trapped by an alcohol or other nucleophiles to yield the corresponding carbamate. nih.gov This pathway is a common strategy for converting carboxylic acids into carbamates and ureas. nih.gov The high electrophilicity of the isocyanate carbon makes it highly susceptible to nucleophilic attack. nih.gov

In the context of Trimethylsilyl (2-methylphenyl)carbamate, a plausible synthetic route would involve the reaction of 2-methylphenyl isocyanate with a trimethylsilyl alcohol source or, alternatively, the reaction of 2-methylaniline with a carbonylating agent that generates the isocyanate in situ. The subsequent reaction with a silylating agent would then yield the final product. The presence of an isocyanate intermediate is supported by various studies on carbamate hydrolysis and formation, where trapping experiments and substituent effects confirm its existence. rsc.org

Carbonyl Activation and Nucleophilic Attack Pathways

An alternative to the isocyanate pathway involves the direct activation of a carbonyl group. In this mechanism, a carbonyl source, such as phosgene (B1210022) or its derivatives, is activated to facilitate nucleophilic attack by an amine, in this case, 2-methylaniline. The resulting carbamoyl (B1232498) chloride can then react with a silylating agent.

Visible-light-induced, carbonylation-triggered radical relay rearrangement reactions represent a modern approach where carbon monoxide insertion is a key step. researchgate.net This method allows for the formation of acyl intermediates that can be trapped by nucleophiles. researchgate.net Furthermore, the activation of carbon monoxide by catalytic systems can lead to the formation of acyl metal species, which are then quenched to form carbonyl-containing compounds. researchgate.net

The general mechanism for nucleophilic attack on an isocyanate involves the initial attack of the nucleophile on the electrophilic carbon, followed by a proton transfer. nih.gov The reactivity of the isocyanate makes it a versatile building block in the synthesis of a wide range of compounds. researchgate.net

Disassembly and Cleavage Mechanisms of Silyl Carbamates

The cleavage of the silyl carbamate bond is a critical step in many synthetic applications, particularly when the silyl carbamate is used as a protecting group. The disassembly can be triggered by various reagents and conditions, each proceeding through distinct mechanistic pathways.

Fluoride-Induced Desilylation and β-Elimination Processes

Fluoride (B91410) ions are highly effective reagents for the cleavage of silicon-oxygen and silicon-carbon bonds due to the high affinity of silicon for fluoride. stackexchange.com The process, known as desilylation, is a cornerstone of silyl protecting group chemistry. In the case of silyl carbamates, fluoride-induced desilylation can initiate a cascade of reactions leading to the cleavage of the carbamate.

The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate. This intermediate is unstable and readily collapses, cleaving the silicon-oxygen bond. This initial cleavage can then be followed by a β-elimination process, particularly if the carbamate structure allows for it. researchgate.net The rate of disassembly can be influenced by the nature of the silyl group and the electronic properties of the substituents on the carbamate. researchgate.net Studies on silyl-containing ethoxycarbonates and ethoxycarbamates have shown that upon exposure to a fluoride ion source, disassembly occurs, leading to the release of the corresponding amine or phenol. researchgate.netrsc.org

Kinetics of Silyl Carbamate Disassembly with Fluoride Ion
CompoundRate Constant (M⁻¹ min⁻¹)Reference
2-(trimethylsilyl)ethyl (4-nitrophenyl)carbamate2196 ± 1380 researchgate.net
2-(methyldiphenylsilyl)ethyl (4-nitrophenyl)carbamate77.1 ± 0.2 researchgate.net

Acid-Catalyzed Hydrolysis and Protonation Mechanisms

Acid-catalyzed hydrolysis provides another route for the cleavage of silyl carbamates. The mechanism of acid-catalyzed hydrolysis of carbamates has been shown to vary with the acidity of the solution. rsc.org At lower acidities, the mechanism is typically A2, involving a bimolecular attack of water on the protonated carbamate. rsc.org At higher acidities, a shift to an A1 mechanism, involving the formation of a carbocation intermediate, can occur. rsc.org

For silyl carbamates, protonation can occur at either the carbonyl oxygen or the nitrogen atom. Protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by water. Subsequent steps lead to the cleavage of the carbamate bond and the release of the amine, carbon dioxide, and the corresponding silyl alcohol. Research on the hydrolysis of carbaryl, a carbamate pesticide, indicates that acid-catalyzed hydrolysis is not a significant mechanism for this specific compound due to the electron-withdrawing nature of the adjacent atoms. clemson.edu However, the specific mechanism for this compound would depend on its electronic and steric properties.

Nucleophilic Attack at the Silicon Center

Besides fluoride, other nucleophiles can also attack the silicon center of a silyl carbamate, initiating its cleavage. The susceptibility of silicon to nucleophilic attack is a well-established principle in organosilicon chemistry. libretexts.orgrsc.org The mechanism of nucleophilic substitution at silicon can proceed with either retention or inversion of configuration at the silicon center, depending on the nature of the nucleophile and the leaving group. rsc.org

The attack of a nucleophile on the silicon atom of this compound would lead to the formation of a pentacoordinate intermediate, similar to the fluoride-induced process. The subsequent departure of the carbamate group would result in the cleavage of the Si-O bond. The efficiency of this process would be influenced by the nucleophilicity of the attacking species and the stability of the leaving group.

Reductive Cleavage and Decarboxylation Pathways

The cleavage of the trimethylsilyl carbamate group in molecules such as this compound is a critical step in various synthetic applications, often employed as a protective group strategy for amines. The pathways for its removal can be influenced by the specific reagents and conditions employed, with reductive cleavage and decarboxylation being key mechanistic routes.

Reductive cleavage of carbamates, particularly aryl O-carbamates, has been shown to proceed efficiently with reagents like the Schwartz reagent (Zirconocene hydrochloride), yielding the corresponding phenols. organic-chemistry.org While this compound is an N-carbamate, analogous reductive pathways can be considered. The mechanism of reductive cleavage of the C-O bond in aryl methyl ethers, a related functionality, has been shown to be diverse and can be catalyzed by transition metals like nickel. researchgate.net For silyl carbamates, cleavage is often initiated by a nucleophilic attack on the silicon atom. Fluoride ions, for instance, are highly effective for the deprotection of silyl ethers and can also be employed for the cleavage of silyl carbamates. organic-chemistry.org The high affinity of fluoride for silicon drives the reaction, leading to the formation of a transient carbamate anion.

The general pathway for the fluoride-induced cleavage and subsequent decarboxylation can be depicted as follows:

Nucleophilic attack: A fluoride source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) attacks the silicon atom of the trimethylsilyl group.

Formation of an unstable intermediate: This results in the formation of a pentacoordinate silicon intermediate, which then cleaves the Si-O bond, generating a carbamate anion and trimethylsilyl fluoride.

Decarboxylation: The carbamate anion is unstable and spontaneously loses carbon dioxide to yield the corresponding amine.

It is important to note that the specific conditions can influence the predominant pathway. For instance, in the absence of a strong nucleophile to attack the silicon, thermal or acid/base-catalyzed decarboxylation might occur, although these routes are generally less facile for silyl carbamates.

Kinetic Studies on Reaction and Deprotection Processes

The stability of the carbamate linkage and the kinetics of its cleavage are of significant interest for its application as a protecting group. These parameters are heavily influenced by the electronic and steric nature of the substituents on both the nitrogen and the oxygen (or silicon) atoms.

Determination of Rate Constants of Disassembly

For instance, the base-catalyzed hydrolysis of substituted aryl-N-hydroxycarbamates has been studied, revealing that the reaction mechanism and rate are influenced by the pH and the nature of the substituents on the aryl ring. dntb.gov.ua In the context of silyl carbamates, fluoride-induced cleavage is a common deprotection strategy. The rate of this process is influenced by the steric hindrance around the silicon atom and the electronic properties of the carbamate.

To illustrate the effect of substituents on the rate of cleavage, the following table presents representative pseudo-first-order rate constants for the alkaline hydrolysis of a series of substituted phenyl N-methylcarbamates. While not directly measuring the reductive cleavage or fluoride-induced disassembly of the title compound, this data demonstrates the significant impact of aryl substitution on carbamate stability.

Substituent on Phenyl RingRate Constant (k_obs, s⁻¹)Relative Rate
4-Nitro1.2 x 10⁻²100
4-Chloro3.5 x 10⁻⁴2.9
H1.2 x 10⁻⁴1.0
4-Methyl7.5 x 10⁻⁵0.63
4-Methoxy5.0 x 10⁻⁵0.42

This interactive table presents illustrative data for the alkaline hydrolysis of substituted phenyl N-methylcarbamates to demonstrate the influence of electronic effects on carbamate stability. The data is not for this compound.

Steric and Electronic Effects on Carbamate Stability

The stability of this compound is influenced by both steric and electronic factors arising from the 2-methylphenyl (o-tolyl) group and the trimethylsilyl moiety.

Steric Effects: The presence of the methyl group in the ortho position of the phenyl ring introduces significant steric hindrance around the carbamate nitrogen. This steric bulk can have several consequences. On one hand, it can sterically shield the carbamate linkage from nucleophilic attack, potentially increasing its stability towards certain cleavage reagents. nih.gov On the other hand, this steric crowding can also destabilize the ground state of the molecule by forcing the carbamate group out of planarity with the aromatic ring. This disruption of coplanarity can affect the electronic communication between the nitrogen lone pair and the aromatic system, a phenomenon known as the "ortho effect". nih.gov

Advanced Applications in Organic Synthesis and Functional Materials

Utilization in Peptide and Polymer Chemistry

The unique reactivity of trimethylsilyl (B98337) groups has led to their application in the synthesis of polypeptides and other polymers, where control over the polymerization process is critical.

In peptide synthesis, the temporary protection of the N-terminal amino group of an amino acid is a required step to ensure the formation of the correct peptide bond. journal-imab-bg.org While traditional protecting groups like Boc and Fmoc dominate the field, silyl (B83357) carbamates offer an alternative. masterorganicchemistry.com The formation of a trimethylsilyl carbamate (B1207046) at the N-terminus of an amino acid or peptide renders the nitrogen non-nucleophilic, preventing self-condensation and allowing for selective C-terminal activation and coupling. chem-station.com Although less common than standard methods, this approach can be valuable in specific synthetic contexts, particularly when orthogonality to other protecting groups is required. nih.govrsc.org

A significant application of trimethylsilyl carbamates is in the controlled ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs). nih.govresearchgate.net This method allows for the synthesis of well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions. illinois.edu

The process is typically initiated by an N-trimethylsilyl (N-TMS) amine. The initiation involves the cleavage of the Si-N bond of the initiator and its subsequent attack on the NCA monomer. illinois.edupku.edu.cn This forms a unique propagating species with a trimethylsilyl carbamate (TMS-CBM) at the N-terminus of the growing polymer chain. nih.govpku.edu.cn The polymerization proceeds through the transfer of the trimethylsilyl group from the terminal TMS-CBM to the incoming NCA monomer, regenerating the reactive TMS-CBM end group. illinois.edu This "living" polymerization mechanism allows for excellent control over the final polypeptide structure, including the facile synthesis of block copolypeptides. illinois.eduillinois.edu

Table 3: Features of N-TMS Amine-Mediated NCA Polymerization

FeatureDescriptionReference
Propagating Species Trimethylsilyl carbamate (TMS-CBM) at the N-terminus. nih.govillinois.edu
Control Produces polypeptides with predictable molecular weights and narrow polydispersity. illinois.edu
Mechanism Living polymerization via transfer of the TMS group. pku.edu.cn
Versatility Allows for the synthesis of homopolypeptides and block copolypeptides. illinois.edu
Conditions Typically fast, with quantitative monomer conversion. illinois.edupku.edu.cn

Liquid-phase peptide synthesis (LPPS) is an alternative to solid-phase synthesis that can be advantageous for large-scale production. A challenge in LPPS is the changing solubility of the growing peptide chain. Attaching a hydrophobic "tag" can help maintain solubility in organic solvents. rsc.org

Silyl groups, due to their nonpolar nature, are effective hydrophobic tags. nih.govresearchgate.net By incorporating a bulky silyl group, such as a "super silyl" group, into a carbamate at the N-terminus or as an ester at the C-terminus, the solubility of the peptide in organic solvents can be significantly enhanced. nih.govrsc.org This facilitates purification and handling during the synthesis. These silyl-based tags are designed to be stable during peptide coupling steps but can be readily removed at the end of the synthesis, often using fluoride (B91410) ions. nih.govrsc.org

Application as a Directed Metalation Group (DMG) in Aromatic Functionalization

The carbamate functional group, particularly in the form of an O-aryl carbamate, serves as a powerful Directed Metalation Group (DMG) in organic synthesis. nih.gov This capability allows for the highly regioselective functionalization of aromatic rings, a process known as Directed ortho Metalation (DoM). wikipedia.orgchem-station.com The underlying principle involves the coordination of an organolithium reagent to the Lewis basic heteroatom of the DMG, which then directs the deprotonation of the proximal ortho-position on the aromatic ring. wikipedia.orgnumberanalytics.combaranlab.org This generates a stabilized ortho-lithiated intermediate that can react with a wide array of electrophiles to yield ortho-substituted aromatic compounds. nih.govwikipedia.org The O-carbamate is recognized as one of the most effective DMGs, enabling transformations that are often difficult to achieve through traditional electrophilic aromatic substitution, which typically yields mixtures of ortho- and para-isomers. wikipedia.orgacs.orguwindsor.ca

Directed ortho Metalation (DoM) Reactions and Regioselective Functionalization

Directed ortho Metalation (DoM) is a fundamental strategy for the regioselective construction of polysubstituted aromatic and heteroaromatic compounds. acs.org The process begins with the treatment of a substrate bearing a DMG, such as Trimethylsilyl (2-methylphenyl)carbamate, with a strong base, typically an alkyllithium like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). nih.govacs.org The carbonyl oxygen of the carbamate group acts as a Lewis base, coordinating to the lithium cation. wikipedia.orgbaranlab.org This coordination positions the alkyllithium base in close proximity to one of the ortho-protons of the aromatic ring, facilitating its abstraction and forming a thermodynamically stable five-membered ring-like intermediate. wikipedia.org

The resulting ortho-lithiated species is a potent nucleophile that can be trapped by a diverse range of electrophiles, leading to the formation of a 1,2-disubstituted product with exceptional regioselectivity. nih.govacs.org This method circumvents the selectivity issues inherent in classical electrophilic aromatic substitution. The versatility of this reaction is demonstrated by the wide variety of electrophiles that can be employed.

Table 1: Examples of Electrophiles Used in DoM Reactions of O-Aryl Carbamates

Electrophile Class Specific Reagent Resulting Functional Group
Silyl Halides Trimethylsilyl chloride (TMSCl) -Si(CH₃)₃
Alkyl Halides Methyl iodide (CH₃I) -CH₃
Carbonyls N,N-Dimethylformamide (DMF) -CHO (Aldehyde)
Carbonyls Benzaldehyde (C₆H₅CHO) -CH(OH)C₆H₅
Disulfides Dimethyl disulfide (MeSSMe) -SMe
Halogens Iodine (I₂) -I

This strategy allows for the precise installation of functional groups ortho to the carbamate, which can then be further manipulated or used to construct complex molecular architectures.

Anionic ortho-Fries (AoF) Rearrangements

A significant and synthetically useful transformation related to Directed ortho Metalation is the Anionic ortho-Fries (AoF) rearrangement. nih.govresearchgate.netrsc.org This reaction occurs when the ortho-lithiated intermediate, generated under standard DoM conditions, is warmed in the absence of an external electrophile. nih.govuwindsor.ca Instead of reacting with an external reagent, the intermediate undergoes an intramolecular 1,3-O→C carbamoyl (B1232498) migration. researchgate.netrsc.org

The driving force for this rearrangement is the formation of a more thermodynamically stable lithium phenoxide species from the less stable aryllithium intermediate. researchgate.net Upon aqueous workup, the reaction yields an ortho-hydroxy amide (a salicylamide (B354443) derivative). nih.gov The AoF rearrangement is a powerful method for the regioselective synthesis of these valuable structural motifs, which are present in numerous natural products and pharmaceuticals. uoi.grresearchgate.net The rate and efficiency of the rearrangement can be influenced by steric factors on the aromatic ring and the nature of the substituents on the carbamate nitrogen. nih.govuoi.gr For instance, bulky groups near the reaction center can accelerate the rearrangement, making it proceed rapidly even at very low temperatures. uoi.gr

Table 2: Substrate and Product in Anionic ortho-Fries Rearrangement

Starting Material Reaction Conditions Rearranged Product (after workup)
O-Aryl N,N-diethylcarbamate 1. s-BuLi/TMEDA, -78 °C 2-Hydroxy-N,N-diethylbenzamide
2. Warm to room temperature
1-Naphthyl N,N-diethylcarbamate 1. s-BuLi/TMEDA, -90 °C to RT 2-Hydroxy-N,N-diethyl-1-naphthamide

This rearrangement provides a strategic alternative to traditional Friedel-Crafts acylation reactions, offering superior regiocontrol and milder reaction conditions. researchgate.net

Iterative Metalation Sequences and Halogen Dance Strategies

The power of the O-carbamate as a directed metalation group extends to more complex, multi-step synthetic strategies. nih.gov Iterative metalation sequences involve the sequential use of DoM reactions on a single substrate to introduce multiple functional groups in a controlled manner. nih.govharvard.edu For example, after an initial DoM and quenching with an electrophile (e.g., a silyl group), if a second ortho-position remains available, a subsequent DoM can be performed to introduce a second, different functional group. This allows for the programmed construction of highly substituted aromatic rings.

Furthermore, DoM can be combined with "halogen dance" (HalD) reactions. nih.gov A halogen dance is a base-induced isomerization where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. nih.gov In a typical DoM-HalD sequence, an ortho-lithiated species is generated adjacent to a halogen. This intermediate can then trigger the migration of the halogen to the newly lithiated site, effectively "dancing" the halogen to a new position while regenerating a lithiated species at the halogen's original position. This new organolithium can then be trapped with an electrophile. This tandem strategy enables the synthesis of substitution patterns that are inaccessible by direct metalation alone. nih.gov

Precursors in the Synthesis of Specific Organic Structures

Beyond aromatic functionalization, silyl carbamates serve as versatile precursors for the synthesis of other important organic molecules, including imines, alkyloximes, and tertiary amines. These transformations leverage the unique reactivity of the silyl carbamate moiety to facilitate efficient bond-forming reactions.

Formation of Imines and Alkyloximes via Silyl Carbamates

Silyl carbamates, specifically N,O-bis(trimethylsilyl)carbamate derivatives, are effective reagents for the conversion of carbonyl compounds (ketones and aldehydes) into imines and alkyloximes. tandfonline.comtandfonline.comresearchgate.net These reactions provide a direct route to C=N double bonds from C=O double bonds.

For instance, the reaction of N,O-bis-trimethylsilyl-N-methoxy-carbamate with a ketone produces the corresponding O-methyl oxime, often as a mixture of syn and anti isomers. tandfonline.comtandfonline.com This transformation is particularly useful as it proceeds under neutral conditions and tolerates other functional groups, such as hydroxyls (which are simultaneously silylated) and alpha-halogens, without undesired side reactions. tandfonline.comtandfonline.comresearchgate.net Similarly, N,O-bis-trimethylsilyl-N-methyl-carbamate reacts with oxo compounds to yield the corresponding N-methyl imines, although yields can be moderate in some cases. tandfonline.comtandfonline.com

Table 3: Synthesis of Imines and Oximes from Carbonyls using Silyl Carbamates

Carbonyl Substrate Silyl Carbamate Reagent Product
Cyclohexanone N,O-bis-trimethylsilyl-N-methoxy-carbamate Cyclohexanone O-methyl oxime
Acetophenone N,O-bis-trimethylsilyl-N-methoxy-carbamate Acetophenone O-methyl oxime
4-Phenyl-2-butanone N,O-bis-trimethylsilyl-N-methyl-carbamate N-Methyl-(4-phenyl-2-butyl)imine

These reactions highlight the utility of silyl carbamates as synthons for introducing nitrogen-containing functional groups.

Extrusive Alkylation for the Synthesis of Tertiary Amines

A modern and step-economical application of carbamates is in the synthesis of tertiary amines via a process known as extrusive alkylation. nih.govnih.govresearcher.life This strategy is particularly valuable as it avoids the often wasteful protection and deprotection sequences required when handling reactive basic amines during multi-step syntheses. nih.govnih.gov

In this approach, a secondary amine is first protected as a carbamate. This carbamate is then converted into a tertiary amine through a one-pot procedure that involves the formal extrusion of carbon dioxide. nih.gov The reaction can proceed through the intermediacy of a silyl carbamate. Treatment of a carbamate with trimethylsilyl iodide (TMSI) generates a silyl carbamate and an alkyl iodide byproduct. nih.gov Under basic conditions, the amine can be liberated from the silyl carbamate and subsequently trapped by the in-situ generated alkyl iodide, resulting in the formation of a tertiary amine. nih.gov This methodology is broadly applicable to a variety of substrates, shows excellent functional group tolerance, and can be used to construct N-alkylated heterocycles like pyrrolidines and azetidines. nih.gov

Table 4: Examples of Extrusive Alkylation for Tertiary Amine Synthesis

Carbamate Substrate (Derived from) Product (Tertiary Amine) Yield (%)
N-Boc-piperidine N-Methylpiperidine 87%
N-Cbz-piperidine N-Benzylpiperidine 78%
N-Boc-pyrrolidine N-Methylpyrrolidine 81%

This innovative one-pot procedure represents a significant improvement in synthetic efficiency for the preparation of complex tertiary amines. nih.gov

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of complex molecular architectures. The use of directing groups in these reactions has further enhanced their utility by enabling the activation and functionalization of otherwise unreactive C-H bonds. The carbamate group, particularly in aniline (B41778) derivatives, has been identified as an effective directing group for ortho-C-H activation. nih.gov

In the context of this compound, the carbamate moiety is poised to direct palladium catalysis to the ortho-position of the 2-methylphenyl ring. This directed metalation-deprotonation process would generate a palladacycle intermediate, a key step in initiating various coupling reactions. The methyl group at the 2-position of the phenyl ring is anticipated to influence the regioselectivity of the C-H activation, potentially favoring functionalization at the less sterically hindered C6 position.

While specific studies on the palladium-catalyzed coupling reactions of this compound are not extensively documented, the reactivity of analogous aniline carbamate derivatives provides a strong basis for predicting its synthetic utility. Research has shown that aniline carbamates can undergo palladium-catalyzed ortho-C-H arylation with aryldiazonium salts under mild conditions, proceeding through a directed electrophilic metalation pathway. nih.gov This suggests that this compound could be a viable substrate for similar transformations, allowing for the introduction of various aryl groups at the ortho-position to generate biaryl derivatives.

The presence of the trimethylsilyl (TMS) group on the nitrogen atom introduces an additional dimension to the reactivity of this compound. While the primary role of the carbamate is likely as a directing group, the N-Si bond's stability and potential reactivity under palladium catalysis warrant consideration. In some contexts, silyl groups can participate in transmetalation steps, as seen in Hiyama-type couplings. However, the N-silyl group in this carbamate is more likely to serve as a protecting group or a modulator of the carbamate's electronic properties and directing ability.

The general mechanism for a directed C-H arylation, which can be extrapolated to this compound, would involve the following key steps:

Coordination and C-H Activation: The palladium catalyst coordinates to the carbamate directing group, followed by the cleavage of an ortho C-H bond on the 2-methylphenyl ring to form a five-membered palladacycle.

Oxidative Addition: The coupling partner, such as an aryl halide or triflate, undergoes oxidative addition to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active palladium catalyst.

The successful application of this compound in such coupling reactions would offer a valuable route to a range of substituted 2-methylaniline derivatives. These products are important building blocks in medicinal chemistry and materials science.

To illustrate the potential of this approach, the following table outlines hypothetical palladium-catalyzed coupling reactions involving this compound with various partners, based on established methodologies for related carbamates.

Coupling PartnerPotential ProductReaction TypeKey Reaction Conditions
Arylboronic acidN-Trimethylsilyl-N-(2-methyl-[1,1'-biphenyl]-x-yl)carbamateSuzuki-Miyaura type C-H arylationPd(OAc)₂, phosphine (B1218219) ligand, base
Aryl halideN-Trimethylsilyl-N-(2-methyl-[1,1'-biphenyl]-x-yl)carbamateDirect C-H arylationPd(OAc)₂, oxidant, acid
AlkeneN-Trimethylsilyl-N-(2-methyl-6-vinylphenyl)carbamateHeck-type C-H alkenylationPd(OAc)₂, phosphine ligand, base
AlkyneN-Trimethylsilyl-N-(2-ethynyl-6-methylphenyl)carbamateSonogashira-type C-H alkynylationPd(OAc)₂, Cu(I) co-catalyst, base

Detailed research into the specific reaction conditions, catalyst systems, and substrate scope for this compound is necessary to fully realize its potential in derivative synthesis. However, the existing literature on carbamate-directed C-H functionalization strongly supports its promise as a valuable tool for the construction of complex and functionally diverse aromatic compounds.

Spectroscopic Characterization Techniques and Data Interpretation for Silyl Carbamates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of silyl (B83357) carbamates. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment of protons (¹H) and carbons (¹³C), enabling the confirmation of the compound's structure.

Proton (¹H) NMR Analysis for Structural Confirmation and Chemical Shift Assignment

Proton NMR (¹H NMR) spectroscopy is fundamental for confirming the presence and connectivity of hydrogen atoms within a molecule. In silyl carbamates, the characteristic signals of the trimethylsilyl (B98337) (TMS) group and the substituted phenyl ring are key identifiers. datapdf.com The homogeneity of the synthesized silyl carbamate (B1207046) can often be ascertained by ¹H NMR analysis. datapdf.com

For Trimethylsilyl (2-methylphenyl)carbamate, the ¹H NMR spectrum would be expected to show a sharp singlet for the nine equivalent protons of the trimethylsilyl group. The protons of the 2-methylphenyl group would exhibit more complex splitting patterns in the aromatic region of the spectrum, along with a distinct signal for the methyl group protons. The chemical shifts (δ) are measured in parts per million (ppm) and provide information about the electronic environment of the protons.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Functional Group Proton Type Expected Chemical Shift (δ, ppm)
Trimethylsilyl Si(CH₃)₃ ~0.3
2-Methylphenyl Ar-CH₃ ~2.2 - 2.5
2-Methylphenyl Aromatic H ~7.0 - 7.5
Carbamate N-H Variable, often broad

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the presence of the carbamate carbonyl carbon and the carbons of the trimethylsilyl and 2-methylphenyl groups.

The chemical shift of the carbonyl carbon in carbamates typically appears in the range of 150-170 ppm. researchgate.netorganicchemistrydata.org The carbons of the trimethylsilyl group will appear at a characteristic upfield chemical shift, while the aromatic and methyl carbons of the 2-methylphenyl group will have distinct signals in the downfield region. organicchemistrydata.org Gel-phase ¹³C NMR has also been utilized for monitoring the reactions of carbamates on solid supports. doi.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Functional Group Carbon Type Expected Chemical Shift (δ, ppm)
Trimethylsilyl Si(CH₃)₃ ~0 - 2
2-Methylphenyl Ar-CH₃ ~17 - 22
2-Methylphenyl Aromatic C ~120 - 140
Carbamate C=O ~153 - 155

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful tools for establishing connectivity between atoms. ox.ac.uk A ¹H-¹H COSY experiment identifies protons that are coupled to each other, which is invaluable for assigning the complex aromatic signals of the 2-methylphenyl group. nanalysis.com Cross-peaks in the COSY spectrum indicate which protons are neighbors in the molecule, helping to piece together the structure. huji.ac.ilyoutube.com For example, a cross-peak would be expected between the N-H proton and adjacent aromatic protons, and among the coupled protons of the aromatic ring.

Application of Internal Standards (e.g., TMS) in NMR Chemical Shift Referencing

Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts in ¹H and ¹³C NMR spectroscopy. stackexchange.comacs.org Its protons and carbons are highly shielded, causing its signal to appear at 0 ppm, a region that typically does not overlap with signals from the analyte. acs.orgscribd.com TMS is chemically inert, soluble in most organic solvents, and volatile, making it easy to remove from the sample after analysis. acs.orgscribd.com The use of TMS ensures that chemical shifts are reported accurately and can be compared across different experiments and laboratories. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like silyl carbamates. nih.govlibretexts.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte molecule.

For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). nih.gov The accurate mass of this molecular ion allows for the determination of the elemental composition of the molecule. The fragmentation pattern observed in the MS/MS spectrum can provide further structural confirmation. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds (e.g., stretching, bending). lumenlearning.com The resulting IR spectrum provides a unique molecular fingerprint, with characteristic absorption bands indicating the presence of specific functional groups. libretexts.org

The carbonyl (C=O) group provides one of the most distinct and recognizable signals in an IR spectrum due to its strong, sharp absorption band resulting from the C=O stretching vibration. pressbooks.pubopenstax.org The position of this band, typically found in the 1780-1670 cm⁻¹ region, is highly diagnostic of the specific type of carbonyl compound (e.g., ketone, aldehyde, ester, amide, carbamate). libretexts.orgopenstax.org

For this compound, the carbonyl stretch is a key diagnostic feature. The electronic environment of the carbamate functional group (O-C(=O)-N) influences the position of this absorption. It is typically observed in the range of 1730-1690 cm⁻¹. The exact frequency can be affected by factors such as hydrogen bonding involving the N-H group and the electronic nature of the substituents on the oxygen and nitrogen atoms.

In addition to the carbonyl group, other functional groups in this compound produce characteristic IR absorptions. The N-H group of the carbamate linkage gives rise to a distinct stretching vibration. For a secondary amine/amide structure like this, a single, moderately intense, and relatively sharp absorption band is expected in the 3500-3300 cm⁻¹ region. pressbooks.pub

The aromatic (2-methylphenyl) ring also presents several characteristic vibrational modes:

Aromatic C-H Stretching: These absorptions typically appear as a group of weaker bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: Vibrations from the carbon-carbon double bonds within the aromatic ring produce a series of absorptions of varying intensity in the 1600-1450 cm⁻¹ region. openstax.org

Aromatic C-H Bending (Out-of-Plane): These bands, found in the 900-675 cm⁻¹ region, are often diagnostic of the substitution pattern on the benzene (B151609) ring.

The trimethylsilyl group will also contribute to the spectrum, primarily in the fingerprint region below 1300 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
N-H Stretch Carbamate (N-H) 3500 - 3300 Medium, Sharp
C-H Stretch (Aromatic) Phenyl Ring (C-H) 3100 - 3000 Weak to Medium
C-H Stretch (Aliphatic) Methyl, TMS (C-H) 2960 - 2850 Medium to Strong
C=O Stretch Carbamate (C=O) 1730 - 1690 Strong, Sharp
C=C Stretch Phenyl Ring (C=C) 1600 - 1450 Medium to Weak

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern, which is recorded by a detector. libretexts.org Mathematical analysis of this diffraction pattern allows for the calculation of the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. rigaku.com

An X-ray crystallographic analysis of this compound would provide unambiguous and highly precise information that is unattainable by other spectroscopic methods. This includes:

Exact Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., Si-C, N-C, C=O) and bond angles within the molecule. researchgate.net

Torsional Angles and Conformation: The exact conformation of the molecule in the solid state, detailing the spatial relationship and rotation around single bonds, such as the orientation of the phenyl ring relative to the carbamate plane.

Stereochemistry: Unambiguous confirmation of the molecule's three-dimensional structure.

Intermolecular Interactions: Identification of how molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., between the N-H donor and the C=O oxygen acceptor of adjacent molecules) and van der Waals forces. mdpi.com

The primary prerequisite for this powerful technique is the ability to grow a suitable, single crystal of the compound, which can sometimes be a challenging step. rigaku.com The resulting crystal structure provides the ultimate proof of molecular identity and connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for monitoring the kinetics of chemical reactions involving silyl carbamates, such as hydrolysis or photolysis. The principle lies in tracking the change in absorbance of a solution over time. If the reactant and product have different UV-Vis absorption spectra, the rate of the reaction can be determined by monitoring the decrease in the reactant's characteristic absorbance or the increase in the product's absorbance. sctunisie.orgresearchgate.net

For a reaction like the hydrolysis of a silyl carbamate, the progress can be followed by recording the UV-Vis spectra of the compound in an aqueous solution at various time intervals. The appearance of an isosbestic point in the spectra indicates a clean conversion from the reactant to the product without the accumulation of intermediate species. sctunisie.org By measuring the absorbance at a wavelength where the reactant or product has a distinct peak, a plot of absorbance versus time can be generated. This data allows for the determination of the reaction's kinetic order and the calculation of the rate constant (k). sctunisie.orgclemson.edu

For instance, in the study of carbamate hydrolysis, the disappearance of the carbamate peak or the appearance of the corresponding phenol's peak can be monitored. sctunisie.org The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance (or concentration) of the carbamate against time.

Illustrative Data for Kinetic Analysis of Silyl Carbamate Hydrolysis

The following table represents hypothetical data that could be obtained from a UV-Vis spectroscopic study of the hydrolysis of a silyl carbamate at a fixed pH and temperature. The absorbance is monitored at the wavelength of maximum absorbance (λ_max) for the silyl carbamate.

Interactive Data Table: Monitoring Hydrolysis via UV-Vis Spectroscopy
Time (minutes) Absorbance at λ_max ln(Absorbance)
0 0.800 -0.223
10 0.655 -0.423
20 0.537 -0.622
30 0.440 -0.821
40 0.360 -1.022
50 0.295 -1.221

From a plot of ln(Absorbance) versus time, a linear relationship would confirm first-order kinetics, and the rate constant could be calculated from the slope of the line. Similarly, studies on the photolytic cleavage of silyl carbamates utilize techniques like transient absorption spectroscopy, a form of UV-Vis, to track the decay of excited states and formation of products on very short timescales. nih.govresearchgate.net

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron Spectroscopy (PES) is a surface-sensitive technique used to investigate the electronic structure and chemical composition of a compound. unibas.ch The most common form, X-ray Photoelectron Spectroscopy (XPS), irradiates a sample with mono-energetic X-rays, causing the emission of core-level electrons. unibas.ch By measuring the kinetic energy of these photoelectrons, their binding energy can be determined. The binding energy is characteristic of the element and its specific chemical environment, providing insights into oxidation states and bonding. unibas.chmpg.de

For a molecule like this compound, XPS can provide a detailed analysis of its elemental composition and the chemical state of each atom (Carbon, Oxygen, Nitrogen, and Silicon).

The core-level spectra for each element would consist of distinct peaks:

Si 2p: The binding energy of the silicon 2p electron would be characteristic of a silicon atom bonded to three methyl groups and an oxygen atom.

O 1s: The oxygen 1s spectrum would likely show two resolved peaks, corresponding to the carbonyl oxygen (C=O) and the ester-like oxygen (Si-O-C), which exist in different chemical environments.

N 1s: The nitrogen 1s peak would correspond to the nitrogen atom in the carbamate linkage (-NH-C=O).

C 1s: The carbon 1s spectrum would be more complex, with multiple overlapping peaks representing the carbon atoms in the trimethylsilyl group, the aromatic ring, the methyl group on the ring, and the carbonyl group. High-resolution analysis could potentially distinguish these different carbon environments.

Representative Data Table: Hypothetical XPS Binding Energies for this compound

This table presents plausible, representative binding energy values for the core electrons in the specified compound. Actual experimental values may vary.

Interactive Data Table: Expected Core-Level Binding Energies (eV)
Element Orbital Chemical Environment Expected Binding Energy (eV)
Si 2p (CH₃)₃Si -O ~102.5
O 1s C=O ~532.0
O 1s Si-O -C ~533.5
N 1s C-N H-C ~400.0
C 1s C =O ~288.5
C 1s Aromatic C -C, C -H ~284.8
C 1s Aromatic C -N, C -CH₃ ~285.5
C 1s Ar-C H₃ ~285.0

Computational Chemistry and Theoretical Modeling of Trimethylsilyl 2 Methylphenyl Carbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are employed to investigate the electronic structure and reactivity of Trimethylsilyl (B98337) (2-methylphenyl)carbamate, providing a foundational understanding of its chemical behavior.

Geometry optimization is a fundamental computational procedure that seeks to find the minimum energy arrangement of atoms in a molecule. For Trimethylsilyl (2-methylphenyl)carbamate, DFT calculations, often utilizing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the most stable conformation.

The electronic structure of the molecule, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can also be elucidated. The analysis of the electronic structure provides insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack. The presence of the ortho-methyl group on the phenyl ring is expected to influence the electronic distribution and steric environment around the carbamate (B1207046) linkage.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Illustrative) (Note: The following data is illustrative and based on typical values for similar silyl (B83357) carbamates, as specific experimental or computational data for this exact compound is not readily available in the public domain.)

ParameterPredicted Value
Si-O Bond Length~1.75 Å
C=O Bond Length~1.22 Å
N-C (carbonyl) Bond Length~1.38 Å
Si-O-C Angle~125°
O-C-N Angle~110°

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, a key reaction of interest is its thermal decomposition. Computational studies on analogous silyl carbamates have shown that these compounds can undergo decarboxylation to yield a silylamine. The reaction pathway for such a process can be computationally modeled to identify intermediates and transition states. By calculating the energies of these species, a comprehensive reaction energy profile can be constructed, revealing the thermodynamics and kinetics of the reaction.

A critical aspect of studying reaction mechanisms is the identification of the transition state, which represents the highest energy point along the reaction coordinate. Using DFT methods, the geometry of the transition state for the thermal decomposition of this compound can be located. A frequency calculation is then typically performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, the activation energy (the energy difference between the reactants and the transition state) can be determined. This value is crucial for predicting the rate of the reaction. For silyl carbamates, the ortho-methyl group may sterically influence the geometry and energy of the transition state, thereby affecting the activation energy of decomposition.

Ab Initio and Advanced Quantum Mechanical Approaches

While DFT is a workhorse for many computational studies, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense.

Hartree-Fock (HF) theory provides a fundamental starting point for many ab initio calculations. While it neglects electron correlation, it can be useful for initial geometry optimizations and conformational searches. To account for electron correlation, Møller–Plesset perturbation theory, particularly at the second order (MP2), is often employed.

A thorough conformational analysis of this compound using HF and MP2 methods would involve systematically rotating the rotatable bonds (e.g., the Si-O, O-C, and N-Aryl bonds) to identify all low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. The ortho-methyl group is expected to significantly restrict the rotational freedom around the N-Aryl bond, favoring specific conformations to minimize steric hindrance.

The presence of a silicon atom in this compound opens the possibility of interesting intramolecular interactions. Advanced quantum mechanical calculations can be used to investigate the potential for silicon to exhibit hypervalent character, such as pseudo-pentacoordination. This could involve an intramolecular interaction between the carbonyl oxygen and the silicon atom. The calculated Si-O distance and the geometry around the silicon atom can provide evidence for or against such an interaction.

Furthermore, the ortho-methyl group on the phenyl ring can participate in through-space interactions with the carbamate functionality. These non-covalent interactions, though weak, can influence the conformational preferences and reactivity of the molecule. High-level ab initio methods are well-suited to accurately describe these subtle dispersion forces and other weak interactions.

Mechanistic Insights from Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the mechanisms of metalation reactions involving aryl carbamates. These theoretical investigations help to visualize transition states, calculate activation energies, and understand the roles of various intermediates, providing a molecular-level picture of the reaction dynamics.

Complex-Induced Proximity Effect (CIPE) in Metalation Reactions

The Complex-Induced Proximity Effect (CIPE) is a widely accepted model used to explain the regioselectivity and enhanced rate of directed ortho-metalation reactions. The core principle of CIPE is that the organolithium reagent first coordinates to the heteroatom-containing directed metalation group (DMG)—in this case, the carbamate group. This initial complexation brings the organolithium base into close proximity to the ortho-proton, facilitating its abstraction through a cyclic transition state. nih.govacs.org

Computational modeling has provided significant support for the CIPE mechanism. Ab initio calculations using Hartree-Fock (HF) and DFT methods have demonstrated the requirement of a pre-lithiation complex for the reaction to proceed efficiently. nih.govacs.org These studies indicate that the formation of a stable complex between the organolithium reagent and the carbamate's carbonyl oxygen precedes the rate-determining deprotonation step. nih.gov

In this pre-lithiation complex, the lithium atom acts as a Lewis acid, coordinating with the Lewis basic carbonyl oxygen. This interaction not only localizes the base near the target proton but also increases the acidity of the ortho-protons. DFT calculations on model systems have characterized the geometry of these transition states, showing a concerted, though often asynchronous, bond-breaking and bond-forming process.

ParameterDescriptionComputational Finding
Mechanism Complex-Induced Proximity Effect (CIPE)Supported by HF and DFT calculations showing the necessity of a pre-lithiation complex. nih.govacs.org
Key Interaction Li---O=C CoordinationThe organolithium base coordinates to the carbamate's carbonyl oxygen prior to proton abstraction. nih.gov
Transition State Cyclic StructureThe deprotonation proceeds through a cyclic transition state involving the C-H bond, the organolithium base, and the directing group.
Effect Enhanced Acidity & ProximityThe complexation increases the kinetic acidity of the ortho-protons and ensures the base is correctly positioned for abstraction. organic-chemistry.org

Kinetically Enhanced Metalation (KEM) Models

While CIPE effectively describes the role of pre-complexation, other models have been proposed to explain the kinetic aspects of ortho-lithiation. The Kinetically Enhanced Metalation (KEM) model, notably described by Schleyer for the lithiation of anisole (B1667542), offers a complementary perspective that emphasizes the kinetic nature of the reaction. nih.gov This model suggests that the reaction's speed is not just due to proximity but also to the electronic stabilization of the transition state.

In the KEM model, the process involves an exchange of ligands around the lithium atom within an organolithium aggregate. For example, in the lithiation of anisole by n-BuLi, a coordinating solvent molecule (like TMEDA) is displaced by the anisole substrate. nih.gov This leads to a reactive complex with agostic Li–H interactions, which lowers the activation energy for the irreversible deprotonation step. acs.org

For aryl carbamates, this model suggests that the reaction is under kinetic, not thermodynamic, control. uwindsor.ca The carbamate DMG is highly effective because it can efficiently participate in this ligand exchange and stabilize the subsequent transition state for deprotonation. Computational studies support this by showing that while the initial complexation might be weak, it leads to a transition state that is significantly lowered in energy, thus kinetically favoring the ortho-lithiated product over other potential isomers.

Autocatalysis Phenomena in Organolithium-Mediated Reactions

An intriguing mechanistic feature that has emerged from kinetic and computational studies of ortho-lithiation, particularly with lithium diisopropylamide (LDA), is the phenomenon of autocatalysis. nih.govacs.org In contrast to the CIPE model, which assumes the primary metalating agent is the organolithium base itself, the autocatalysis model posits that a product of the reaction acts as a catalyst to accelerate subsequent reactions.

For the LDA-mediated ortho-lithiation of aryl carbamates, kinetic studies have shown rate behaviors inconsistent with a simple CIPE mechanism. Instead, the data points towards a mechanism where the initially formed aryllithium product combines with an LDA dimer to form a mixed aggregate (LDA-ArLi). nih.govnih.gov Computational models support the hypothesis that this mixed dimer is a far more reactive metalating agent than the LDA dimer alone. nih.gov

A proposed mechanistic model involves two key rate-limiting steps:

An initial, slow metalation of the aryl carbamate by an LDA dimer.

A subsequent, rate-limiting condensation of the aryllithium product with another LDA dimer to form the highly reactive mixed-dimer isomers.

One of these mixed-dimer isomers then efficiently metalates the aryl carbamate in a post-rate-limiting step, regenerating the aryllithium product and thus creating a catalytic cycle. nih.gov This model explains the unusual linear decays and product formation delays observed experimentally. nih.gov The increasing evidence for autocatalysis suggests it may be a widespread phenomenon in LDA-mediated reactions in THF at low temperatures. nih.govacs.org

Predictive Modeling for Reactivity, Selectivity, and Stability

Computational chemistry offers powerful predictive tools to assess the reactivity, selectivity, and stability of molecules like this compound and its derivatives. These models range from first-principles quantum mechanical methods to data-driven machine learning approaches.

DFT calculations are routinely used to predict reaction outcomes by mapping the potential energy surface. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a proposed reaction pathway can be constructed.

Selectivity : Predicting regioselectivity is a major success of computational modeling. In the context of ortho-metalation, DFT can be used to compare the activation energies for the abstraction of different protons on an aromatic ring. The pathway with the lowest energy barrier corresponds to the kinetically favored product. More recently, machine learning (ML) has emerged as a powerful tool for predicting regioselectivity with high accuracy. rsc.org Models like RegioML, which use computed atomic charges combined with a light gradient boosting machine, can achieve high accuracy (90-93%) for predicting the outcomes of electrophilic aromatic substitutions. rsc.org Similar ML approaches have been successfully applied to predict regioselectivity in palladium-catalyzed C-H activation, achieving high performance metrics (F1 score of 0.92). nih.govresearcher.life These models can rapidly screen substrates and predict the major reaction site, accelerating synthetic planning.

Stability : The stability of organolithium intermediates is critically influenced by their aggregation state, which is, in turn, affected by the solvent. researchgate.net Computational studies can predict the relative stability of different aggregates (monomers, dimers, tetramers) by calculating their aggregation energies. For instance, DFT calculations have been used to show that while some lithium enolates exist as hexamers in the gas phase, they are more stable as tetramers in a coordinating solvent like THF. researchgate.net These calculations help rationalize how solvent choice can dramatically influence the reactivity and structure of the active organolithium species.

Modeling ApproachApplicationPredicted PropertyKey Findings & Performance
Density Functional Theory (DFT) Reaction Pathway AnalysisReactivity (Activation/Reaction Energies)Allows for the comparison of different mechanistic pathways and identification of the rate-determining step. nih.gov
Density Functional Theory (DFT) Transition State AnalysisSelectivity (Regio- and Stereoselectivity)The lowest energy transition state corresponds to the major product; explains the origin of selectivity.
Density Functional Theory (DFT) Aggregate ModelingStability (Aggregation Energies)Predicts the most stable aggregation state (monomer, dimer, etc.) in different solvents (e.g., gas phase vs. THF). researchgate.net
Machine Learning (ML) Regioselectivity PredictionSelectivity (Major Reaction Site)High predictive accuracy (90-93%) for aromatic substitutions and C-H activations. rsc.orgnih.govresearcher.life

Advanced Derivatives and Structural Analogs of Trimethylsilyl Carbamates

Exploration of Various Aryl and Alkyl Substituents on the Carbamate (B1207046) Moiety

The substitution pattern on the nitrogen atom of the carbamate group significantly influences the compound's chemical behavior. A range of N-substituted aryl and alkyl carbamates has been prepared and studied to understand these effects. nih.gov The nature of the substituent (R) in the R-NHCOOSiMe₃ structure dictates the nucleophilicity of the nitrogen and the lability of the silyl (B83357) group.

Aryl substituents, such as the 2-methylphenyl group, generally decrease the nucleophilicity of the carbamate nitrogen compared to alkyl substituents due to the electron-withdrawing nature of the aromatic ring. This effect can be further modified by the presence of other substituents on the aryl ring. For instance, electron-donating groups on the aromatic ring can increase the electron density on the nitrogen, influencing its reactivity. Conversely, electron-withdrawing groups decrease it further. nd.edu

Alkyl substituents, on the other hand, tend to increase the electron density on the nitrogen through an inductive effect, making the corresponding carbamates potentially more reactive in certain transformations. The steric bulk of both aryl and alkyl substituents also plays a crucial role, affecting the accessibility of the nitrogen and carbonyl groups to reagents. nih.gov The synthesis of these varied carbamates often involves the reaction of an appropriate isocyanate with a silylated alcohol or the direct silylation of a pre-formed carbamate. researchgate.net

Substituent on NitrogenGeneral Electronic EffectExpected Impact on Nitrogen NucleophilicitySteric Hindrance
MethylElectron-donating (Inductive)IncreaseLow
tert-ButylElectron-donating (Inductive)IncreaseHigh
PhenylElectron-withdrawing (Resonance)DecreaseModerate
2-MethylphenylWeakly Electron-donating (Inductive), Withdrawing (Resonance)Slight Decrease (relative to alkyl)Increased (ortho-effect)
4-NitrophenylStrongly Electron-withdrawing (Resonance and Inductive)Significant DecreaseModerate

N,O-Bis(trimethylsilyl)carbamates and Their Unique Reactivity Profiles

A particularly interesting class of derivatives is the N,O-Bis(trimethylsilyl)carbamates (BSCs), which feature a second trimethylsilyl (B98337) group, replacing the hydrogen on the nitrogen atom. lookchem.comscbt.com The general structure is (CH₃)₃Si-N(R)-COOSi(CH₃)₃. The most common example is N,O-Bis(trimethylsilyl)carbamate itself, where R is another trimethylsilyl group attached to the nitrogen. sigmaaldrich.com This compound, often abbreviated as BSC, is a powerful reagent in organic synthesis. scbt.com

BSC is widely used as a silylating agent for a variety of functional groups, including alcohols, amines, and carboxylic acids. chemicalbook.comwordpress.com Its reactivity is attributed to the presence of two labile Si-N and Si-O bonds. The reactions are typically clean, as the byproducts are volatile and easily removed. chemicalbook.com For example, N,O-Bis(trimethylsilyl)acetamide (BSA), a related and well-studied compound, is known to silylate a wide range of substrates under mild conditions. chemicalbook.comresearchgate.net The reactivity of BSC allows it to serve as a protective reagent for amine groups during the synthesis of complex molecules in the pharmaceutical and agrochemical industries. lookchem.com The dual silylation significantly alters the electronic environment compared to monosilylated carbamates, making the molecule a potent source of the trimethylsilyl group for transfer to other nucleophiles.

The unique reactivity profile also includes its use as a precursor in various chemical transformations. The bis-silylated structure can react selectively with different electrophiles, leading to functionalized silylated imino derivatives. researchgate.net

Extended Chain Silyl-Containing Protecting Groups and Their Kinetic Differences

While the trimethylsilyl (TMS) group is a common protecting group, its lability can be a drawback in multi-step syntheses. To address this, silyl groups with extended chains have been developed, offering different kinetic profiles for protection and deprotection. A prominent example is the 2-(trimethylsilyl)ethoxycarbonyl (TEOC) group. rsc.org The TEOC group is significantly more stable than a simple TMS ether or carbamate but can be cleaved under specific conditions, typically with a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF). rsc.orgmasterorganicchemistry.com

The cleavage mechanism involves a fluoride-induced elimination that produces volatile byproducts (ethene and carbon dioxide), which simplifies purification. rsc.org Kinetic studies have been performed to compare the disassembly rates of various silyl-containing protecting groups. These studies reveal that structural modifications, such as incorporating phenyl groups on the silicon atom (e.g., 2-(methyldiphenylsilyl)ethoxycarbonyl or 2-(triphenylsilyl)ethoxycarbonyl), can lead to faster removal rates under milder fluoride ion conditions. rsc.org This is attributed to the easier formation of a pentacoordinate silicon intermediate, which facilitates the elimination process. rsc.org The stability and cleavage kinetics of these protecting groups can be precisely tuned, allowing for orthogonal protection strategies in the synthesis of complex organic molecules. rsc.orgharvard.edu

Protecting GroupAbbreviationRelative StabilityTypical Cleavage ConditionsKinetic Feature
TrimethylsilylTMSLowMild acid/base, fluorideVery rapid cleavage
TriethylsilylTESModerateAcid, fluorideSlower than TMS due to steric bulk
tert-ButyldimethylsilylTBDMS/TBSHighStrong acid, fluorideKinetically stable to many conditions
2-(Trimethylsilyl)ethoxycarbonylTEOCHighFluoride ion (TBAF)Cleavage via β-elimination
2-(Triphenylsilyl)ethoxycarbonylTPSEOCHighMilder fluoride conditions than TEOCFaster fluoride-induced cleavage than TEOC rsc.org

Systematic Study of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of silyl carbamates can be systematically investigated by studying a series of derivatives with varying substituents on the aryl ring. Such studies often employ linear free-energy relationships, like the Hammett equation, to quantify the electronic influence of substituents. wikipedia.orgslideshare.net The Hammett equation (log(k/k₀) = σρ) relates the rate (k) or equilibrium constant of a reaction for a substituted compound to that of an unsubstituted reference compound (k₀) through substituent (σ) and reaction (ρ) constants. wikipedia.org

For aryl carbamates, a Hammett plot can be constructed by measuring the rates of a specific reaction (e.g., hydrolysis or rotation around the C–N bond) for a series of meta- and para-substituted analogs. nd.eduviu.ca The slope of the plot, the reaction constant ρ, provides insight into the nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of positive charge. wikipedia.orgviu.ca

Studies on t-butyl N-methyl-N-aryl carbamates have shown that electron-donating groups on the N-aryl ring increase the rotational barrier of the carbamate C–N bond, while electron-withdrawing groups decrease it. nd.edu This indicates that the ground state of the carbamate is more polar than the transition state for rotation. Steric effects also play a significant role, particularly with ortho-substituents, which can force the aryl ring out of coplanarity with the carbamate group, thereby reducing resonance effects. nd.eduresearchgate.net The size of the silyl group itself can also impart significant steric hindrance, influencing reaction selectivity and rates. sonaricollege.innih.govresearchgate.net

Substituent (on Aryl Ring)Hammett Constant (σ_p)Electronic EffectPredicted Effect on Reaction with Positive ρ
-OCH₃-0.27Strongly Electron-DonatingRate Decrease
-CH₃-0.17Electron-DonatingRate Decrease
-H0.00ReferenceReference Rate
-Cl+0.23Electron-WithdrawingRate Increase
-CN+0.66Strongly Electron-WithdrawingSignificant Rate Increase
-NO₂+0.78Very Strongly Electron-WithdrawingVery Large Rate Increase

Conclusion and Future Research Directions

Synthesis of Trimethylsilyl (B98337) (2-methylphenyl)carbamate and its Derivatives

The synthesis of silyl (B83357) carbamates has evolved from traditional methods, often relying on hazardous reagents like phosgene (B1210022), to more environmentally benign approaches. A promising modern strategy involves a three-component coupling reaction utilizing an amine, carbon dioxide as a C1 building block, and a silyl halide. This method, often facilitated by a catalyst, represents a greener and more atom-economical route.

For the specific synthesis of Trimethylsilyl (2-methylphenyl)carbamate, the reaction would involve 2-methylaniline, carbon dioxide, and trimethylsilyl chloride. Future research should focus on optimizing this synthesis through the exploration of various catalysts and reaction conditions to maximize yield and purity.

Furthermore, the synthesis of novel derivatives of this compound is a crucial area for expansion. Introducing functional groups onto the phenyl ring or modifying the silicon substituents could lead to a diverse library of compounds with tailored properties. These derivatives could exhibit altered reactivity, stability, and solubility, opening up new avenues for their application.

A key synthetic approach for creating derivatives involves the use of silyl carbamates as protecting groups for amines. The trimethylsilyl group can be readily introduced and subsequently removed under specific conditions, making it a valuable tool in multi-step organic synthesis. Research into the development of orthogonal protection strategies using various silyl carbamate (B1207046) derivatives would be highly beneficial.

Reactant 1Reactant 2Reactant 3ProductCatalyst/Promoter (Potential)
2-MethylanilineCarbon DioxideTrimethylsilyl chlorideThis compoundCesium Carbonate, DBU
Substituted 2-MethylanilineCarbon DioxideVariously substituted silyl halidesFunctionalized this compound derivativesTransition metal catalysts, Organic bases

Mechanistic Understanding of Formation and Disassembly

The disassembly of this compound is equally important, particularly concerning its stability and reactivity. Two primary degradation pathways are of interest: hydrolysis and thermal decomposition.

Hydrolysis: The silicon-oxygen bond in silyl carbamates is susceptible to hydrolysis, regenerating the carbamic acid, which can then decompose to the amine and carbon dioxide. The rate of hydrolysis is influenced by factors such as pH and the steric and electronic nature of the substituents. The presence of the ortho-methyl group in this compound may impart a degree of steric hindrance, potentially affecting its hydrolytic stability compared to other aryl silyl carbamates. Kinetic studies under various conditions would provide a quantitative understanding of its stability.

Thermal Decomposition: Carbamates are known to undergo thermal decomposition to yield isocyanates and alcohols. In the case of this compound, thermal treatment is expected to produce 2-methylphenyl isocyanate and trimethylsilanol (B90980). Investigating the kinetics and mechanism of this thermal degradation is crucial for understanding its potential as an in situ source of isocyanates, which are valuable reactive intermediates in organic synthesis.

Broadening the Scope of Synthetic Applications

The utility of this compound in organic synthesis is an area ripe for exploration. Its potential as a protecting group for the amino functionality of 2-methylaniline is a primary application. The ease of formation and selective cleavage of the silyl carbamate moiety make it an attractive alternative to other amine protecting groups.

Beyond protection chemistry, the in situ generation of 2-methylphenyl isocyanate from the thermal or chemical decomposition of this compound could be a significant synthetic tool. This would avoid the handling of the often toxic and reactive isocyanate directly. The generated isocyanate could then participate in a variety of reactions, such as the formation of ureas, urethanes, and other heterocyclic compounds.

The development of new synthetic methodologies that leverage the unique reactivity of the silyl carbamate functional group is another promising direction. This could include transition metal-catalyzed cross-coupling reactions or cycloaddition reactions where the silyl carbamate plays a key role in directing the regioselectivity or influencing the reaction outcome.

Integration of Advanced Spectroscopic and Computational Methodologies

A thorough characterization of this compound and its derivatives is essential for understanding their structure and reactivity. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H, 13C, and 29Si NMR studies will be crucial for confirming the structure of newly synthesized compounds and for studying their dynamic behavior in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry will be essential for accurate mass determination and for elucidating fragmentation patterns, which can provide valuable structural information.

Infrared (IR) and Raman Spectroscopy: These techniques will be used to identify the characteristic vibrational frequencies of the carbamate and silyl functional groups.

X-ray Crystallography: Where possible, single-crystal X-ray diffraction will provide unambiguous determination of the solid-state structure, including bond lengths and angles.

In parallel with experimental work, computational chemistry offers a powerful tool for gaining a deeper understanding of the properties of this compound.

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate optimized geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to validate the proposed structures.

Reaction Mechanism Modeling: Computational modeling can be used to map out the potential energy surfaces of formation and disassembly reactions, identifying transition states and intermediates and providing insights into the reaction kinetics.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and intermolecular interactions of these molecules in different solvent environments.

Emerging Frontiers in Silyl Carbamate Research and Applications

The field of silyl carbamate chemistry is continually evolving, with several emerging frontiers holding significant promise.

Materials Science: Silyl carbamates can serve as precursors for the synthesis of novel silicon-containing polymers and materials. The carbamate functionality can be used to tune the properties of these materials, such as their thermal stability, solubility, and surface properties.

Biomedical Applications: The carbamate moiety is a common feature in many biologically active molecules. The incorporation of a silicon atom could lead to the development of new therapeutic agents with improved pharmacokinetic properties.

Sustainable Chemistry: The use of carbon dioxide as a renewable C1 feedstock for the synthesis of silyl carbamates aligns with the principles of green chemistry. Future research will likely focus on developing even more efficient and sustainable catalytic systems for this transformation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Trimethylsilyl (2-methylphenyl)carbamate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via carbamate-forming reactions using silylating agents like trimethylsilyl chloride. A key strategy involves coupling 2-methylphenyl isocyanate with trimethylsilanol in anhydrous tetrahydrofuran (THF) under inert conditions. Monitoring the reaction via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of isocyanate to silanol) can mitigate incomplete conversion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization to confirm molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) resolves the silyl group environment and aromatic substitution. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX provides definitive structural validation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Wear nitrile gloves and particulate-filter respirators (EN 143 standard) to prevent dermal/ respiratory exposure. Work in fume hoods with negative pressure to avoid inhalation of volatile byproducts. Store the compound in airtight containers at 2–8°C to prevent hydrolysis. Spill management requires neutralization with dry sand followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered silyl groups) be resolved during structural refinement?

  • Methodological Answer : Apply SHELXL’s ISOR and DELU restraints to model thermal motion and disorder in the trimethylsilyl moiety. For severe disorder, use PART instructions to split positions and refine occupancy ratios. Validate results with the R1 and wR2 convergence criteria (<5% discrepancy). Cross-check with ORTEP-3 graphical models to visualize electron density outliers .

Q. What experimental strategies address low reactivity of the 2-methylphenyl group in carbamate functionalization?

  • Methodological Answer : Introduce electron-withdrawing substituents (e.g., nitro groups) para to the methyl group to enhance electrophilicity. Alternatively, employ Lewis acid catalysts (e.g., BF₃·Et₂O) to activate the aromatic ring. Kinetic studies via in situ IR spectroscopy can identify rate-limiting steps, enabling temperature or solvent optimization (e.g., switching from THF to dichloromethane for faster kinetics) .

Q. How can carbamate stability under physiological conditions be evaluated for biochemical applications?

  • Methodological Answer : Conduct hydrolysis studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C, monitoring degradation via HPLC-UV. Compare stability against non-silylated carbamates to assess the protective role of the TMS group. For protein interactions, use mass spectrometry to detect carbamate adducts, employing methods like CO₂-mediated carbamylation as a reference .

Q. What computational methods complement experimental data for predicting this compound’s reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states during silyl group cleavage. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate electronic environments. Molecular docking studies can predict binding affinities with enzymatic targets (e.g., serine hydrolases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.